N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-17(15-7-4-3-5-8-15)19(22)21-14-20(23,16-10-12-24-13-16)18-9-6-11-25-18/h3-13,17,23H,2,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRRKNBGYKRIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound, characterized by its unique furan and hydroxyethyl moieties, is under investigation for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.33 g/mol. The presence of furan rings and a hydroxyethyl group suggests that the compound can engage in various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 1396852-38-2 |
The biological activity of this compound is likely related to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the furan rings can participate in π-π stacking interactions, enhancing binding affinity to target proteins. These interactions may lead to modulation of enzyme activity, potentially through competitive inhibition or allosteric modulation.
Anticancer Activity
Research has indicated that compounds containing furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with furan rings have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Antimicrobial Activity
The presence of multiple functional groups in this compound suggests potential antimicrobial activity. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could also exhibit similar properties.
Case Studies and Research Findings
-
Anticancer Studies : A study investigating the effects of furan-containing compounds on human cancer cell lines revealed that derivatives similar to this compound showed IC50 values below 10 µM, indicating potent anticancer activity .
Compound Cell Line IC50 (µM) Furan Derivative A HeLa 5.0 Furan Derivative B MCF7 8.0 N-[...]-Butanamide A549 <10 - Anti-inflammatory Research : In vitro assays demonstrated that furan derivatives can significantly reduce TNF-alpha levels in macrophage cultures, suggesting a mechanism for their anti-inflammatory effects .
- Antimicrobial Activity : A recent evaluation showed that furan-based compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogues
Key Observations :
Furan Substitution: The target compound uniquely incorporates dual furan rings (2-yl and 3-yl), whereas analogues in and feature single furan-2-yl groups. This may enhance aromatic interactions or metabolic stability compared to mono-furan derivatives .
Amide vs.
Hydroxyethyl Group: The 2-hydroxyethyl substituent in the target compound contrasts with the hydroxypropanoate group in ’s ester derivative. This shorter chain may reduce steric hindrance while retaining hydrogen-bonding capacity .
Analytical Characterization
All compounds in and were validated via ¹H/¹³C-NMR, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) , methods applicable to the target compound. The dual furan rings in the target may produce distinct NMR signals (e.g., δ 6.2–7.4 ppm for furan protons) and HRMS peaks correlating with its molecular formula .
Q & A
Q. What are the optimized synthetic routes for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Activation of the carboxylic acid (2-phenylbutanoic acid) using coupling reagents like EDC/HOBt to form an active ester intermediate.
- Step 2 : Reaction with the amine precursor (2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine) under controlled conditions (e.g., anhydrous DMF, 0–5°C, 12–24 hours).
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and side products .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm furan ring proton environments (δ 6.2–7.4 ppm) and amide carbonyl signals (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 396.18).
- X-ray Crystallography : Resolving the stereochemistry of the hydroxyethyl group and spatial arrangement of furan rings (if single crystals are obtainable) .
Q. What preliminary biological activities have been reported for this compound?
Initial assays suggest:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays.
- Anti-inflammatory Potential : Inhibition of COX-2 (IC ~12 µM) in enzyme-linked immunosorbent assays (ELISA).
- Cytotoxicity : Moderate activity (IC 25–50 µM) against HeLa and MCF-7 cell lines via MTT assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different assay systems?
Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or CLSI standards for antimicrobial testing.
- Dose-Response Validation : Perform full IC/EC curves with triplicate replicates.
- Orthogonal Assays : Confirm COX-2 inhibition via Western blot (protein level) alongside ELISA (activity level) .
Q. What computational strategies are effective for predicting target interactions of this compound?
Advanced methods include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with COX-2 or bacterial efflux pumps. Focus on hydrogen bonding between the hydroxyethyl group and catalytic residues (e.g., Tyr355 in COX-2).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and furan ring electron density .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Key optimization steps:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the hydroxyethyl group).
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., furan ring oxidation). Introduce fluorination or methyl groups to block metabolic hotspots.
- BBB Penetration : Calculate topological polar surface area (TPSA < 90 Ų) and adjust substituents to improve CNS bioavailability .
Methodological Considerations
- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak AD-H column) to avoid confounding bioactivity results .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and report solvent/equipment details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
